tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate
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Overview
Description
tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is notable for its unique structure, which includes an iodine atom and a tert-butyl ester group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts, tert-butylhydroperoxide (TBHP) for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include substituted imidazole derivatives, oxidized or reduced forms of the compound, and more complex heterocyclic structures.
Scientific Research Applications
tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate is unique due to its specific substitution pattern, which includes an iodine atom and a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14IN3O2 |
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Molecular Weight |
335.14 g/mol |
IUPAC Name |
tert-butyl 7-iodo-2,3-dihydroimidazo[1,2-c]imidazole-1-carboxylate |
InChI |
InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14-5-4-13-6-12-7(11)8(13)14/h6H,4-5H2,1-3H3 |
InChI Key |
IRYCDLVVPYQFNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=C(N=C2)I |
Origin of Product |
United States |
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